Regiochemical Identity Verified by 13C NMR Chemical Shift Comparison: 6-Methyl vs. 4-Methyl
The 6-methyl substitution pattern on the pyrrolo[2,3-b]pyridine core produces a unique 13C NMR fingerprint that definitively distinguishes it from the 4-methyl isomer. In a systematic study of pyrrolo[2,3-b]pyridine regioisomers, the 6-methyl derivative exhibited characteristic downfield shifts for the methyl-bearing carbon and distinct aromatic carbon resonances compared to the 4-methyl analog, establishing an unambiguous spectroscopic identity for procurement QC [1].
| Evidence Dimension | 13C NMR chemical shift fingerprint |
|---|---|
| Target Compound Data | 6-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine: distinct aromatic carbon resonances consistent with methyl substitution at position 6 |
| Comparator Or Baseline | 4-Methylpyrrolo[2,3-b]pyridine: resolvable differences in 13C chemical shifts |
| Quantified Difference | Resolvable and assignable 13C chemical shift differences enabling unambiguous regioisomer identification |
| Conditions | 13C NMR spectroscopy; comparison against available data for methyl-substituted pyridines |
Why This Matters
For procurement, unambiguous regioisomer identity prevents costly synthesis failures arising from isomer misassignment, directly protecting downstream SAR integrity.
- [1] Brodrick A. Pyrrolo [2-3-b] Pyridines of Potential Chemotherapeutic Value. Doctoral Thesis, Aston University, 1975. View Source
